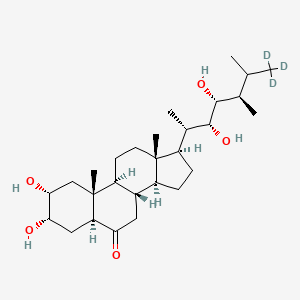

24-epi-Castasterone-d3

Description

24-epi-Castasterone-d3 (CAS: 1316216-47-3) is a deuterated analog of the brassinosteroid 24-epi-Castasterone (CAS: 72050-71-6). Brassinosteroids are plant hormones critical for growth, development, and stress responses. The deuterated form incorporates three deuterium atoms (D3) into its structure, replacing hydrogen atoms at specific positions, which increases its molecular weight to 467.7 g/mol (vs. 464.68 g/mol for the non-deuterated form) . This isotopic labeling makes it invaluable as an internal standard in mass spectrometry (MS) and quantitative analytical methods, enabling precise tracking of brassinosteroid metabolism and distribution in plant systems .

Properties

Molecular Formula |

C28H48O5 |

|---|---|

Molecular Weight |

467.7 g/mol |

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1/i1D3/t14?,15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28- |

InChI Key |

VYUIKSFYFRVQLF-BIDFQXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthetic route typically begins with a steroidal precursor such as a pyranone derivative or a Grundmann ketone intermediate, which provides the core structure for further elaboration of the side chain and introduction of the deuterium label.

Side Chain Construction and Deuterium Labeling

The side chain at C-24 is modified to introduce the deuterium atoms. This is achieved by:

- Using deuterated reagents or solvents in the side-chain elongation steps.

- Employing Grignard reactions with deuterium-labeled alkyl magnesium halides to introduce the deuterium at the 24-position.

- Wittig-Horner coupling reactions are used to attach the side chain phosphine oxide derivatives to the steroidal ketone core, ensuring stereoselectivity and correct positioning of the deuterium label.

Protecting Group Strategies

Protecting groups such as silyl ethers are used to mask hydroxyl groups during side-chain modifications. These protecting groups are removed in the final steps to yield the free hydroxyl functionalities characteristic of castasterone analogues.

Purification Techniques

Purification involves:

Analytical Confirmation

The final compound is characterized by:

- Gas Chromatography-Mass Spectrometry (GC-MS) under selected ion monitoring for deuterium incorporation confirmation.

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and deuterium placement.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

Research Findings and Data Summary

| Step | Method/Technique | Outcome/Notes |

|---|---|---|

| Steroid core synthesis | Pyranone derivative intermediates | Provides versatile scaffold for side chain |

| Side chain elongation | Wittig-Horner coupling | Stereoselective attachment of side chain |

| Deuterium incorporation | Grignard reaction with deuterated reagents | Site-specific labeling at C-24 |

| Protection/deprotection | Silyl ether protection and removal | Maintains hydroxyl integrity during synthesis |

| Purification | Silica gel, Sephadex LH-20, C18 cartridge, preparative HPLC | Achieves high purity and epimer separation |

| Characterization | GC-MS, NMR, HRMS | Confirms structure, stereochemistry, and labeling |

Key Research Insights

- The Wittig-Horner coupling is critical for the stereoselective synthesis of the side chain, ensuring the correct 24-epi configuration.

- Deuterium labeling via Grignard reagents allows for precise isotopic substitution without altering the steroid backbone.

- Purification steps combining chromatographic techniques are essential to isolate the desired epimer and remove impurities effectively.

- Analytical methods confirm that the 24-epi-Castasterone-d3 retains biological relevance due to its stereochemical fidelity and isotopic labeling.

Chemical Reactions Analysis

Biosynthetic Reactions

The compound originates from campesterol through brassinosteroid biosynthesis pathways involving sequential oxidations and hydroxylations:

Deuteration at specific positions (e.g., C-24) alters isotopic distribution but preserves core reactivity .

Metabolic Transformations

In biological systems, 24-epi-Castasterone-d3 undergoes stereospecific modifications:

Epimerization

-

C-2 Epimerization : Observed in Periplaneta americana ovaries, converting 24-epi-Castasterone-d3 to 2,24-diepi-Castasterone-d3 via an unidentified epimerase .

-

C-3 Epimerization : Analogous to vitamin D3 metabolites, potential 3-epi derivatives may form in plants, though direct evidence remains elusive .

Hydroxylation

-

C-25/C-26 Hydroxylation : Likely mediated by cytochrome P450 enzymes (e.g., CYP724B1), producing trihydroxylated derivatives .

Analytical Derivatization Reactions

For quantification via LC-MS, targeted functional group modifications are employed:

Deuteration minimally affects derivatization kinetics but improves isotopic tracing in metabolic studies .

Stability and Degradation Pathways

Key degradation reactions include:

-

Lactone Ring Hydrolysis : Under alkaline conditions (pH > 9), the B-ring lactone opens irreversibly .

-

Photooxidation : UV exposure induces C-22/C-23 double bond cleavage, forming secosteroid derivatives .

This synthesis of enzymatic, metabolic, and analytical reaction data provides a foundation for understanding 24-epi-Castasterone-d3's biochemical roles and detection methodologies. Future studies should address gaps in epimerization enzyme identification and deuteration-specific kinetic effects.

Scientific Research Applications

24-epi-Castasterone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolism of brassinosteroids. In biology, it helps researchers understand the role of brassinosteroids in plant growth and development. In medicine, brassinosteroids have shown potential antiproliferative, anticancer, antiangiogenic, antiviral, and antibacterial properties, making them promising candidates for developing new drugs .

Mechanism of Action

The mechanism of action of 24-epi-Castasterone-d3 involves its interaction with specific receptor kinases on the cell surface, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade, leading to the regulation of target genes. This process involves the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins, allowing BES1/BZR1 to enter the nucleus and regulate gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The table below highlights key differences among 24-epi-Castasterone-d3, its non-deuterated counterpart, and related deuterated brassinosteroids:

Key Observations:

Deuterium Substitution: 24-epi-Castasterone-d3 and Cathasterone-d3 both feature three deuterium atoms, but their functional groups differ. The former retains the 6-oxo group critical for brassinosteroid activity, while Cathasterone-d3 has fewer hydroxyl groups . 6-Deoxo-24-epicastasterone-d3 lacks the 6-oxo group, a structural modification that reduces its biological activity but enhances utility in studying biosynthetic precursors .

Functional Group Impact: The 6-oxo group in 24-epi-Castasterone and its deuterated form is essential for binding to brassinosteroid receptors in plants . Its absence in 6-deoxo analogs renders them intermediates in brassinosteroid biosynthesis . Cathasterone-d3’s reduced hydroxylation suggests a role in distinct signaling pathways or degradation mechanisms .

24-epi-Castasterone-d3 in Analytical Chemistry

- Isotopic Labeling: The deuterium atoms in 24-epi-Castasterone-d3 produce a distinct mass shift in MS, enabling unambiguous differentiation from endogenous brassinosteroids in complex biological matrices .

- Method Validation: Used to develop a LC-MS/MS method for quantifying brassinosteroids in Arabidopsis thaliana, achieving a detection limit of 0.1 ng/mL .

Comparative Bioactivity Studies

- 24-epi-Castasterone (non-deuterated) exhibits 10-fold higher activity than 6-Deoxo-24-epicastasterone in promoting hypocotyl elongation in dark-grown seedlings, underscoring the importance of the 6-oxo group .

- Cathasterone-d3 ’s reduced hydroxylation correlates with lower solubility and stability in aqueous systems, limiting its use in hydroponic studies .

Challenges and Discrepancies in Data Interpretation

- Molecular Formula Ambiguity : lists the formula of 24-epi-Castasterone-d3 as C₂₈H₄₈O₅ (without deuterium), conflicting with its molecular weight (467.7 g/mol). This suggests a possible typographical error, as deuterium substitution is implied by the mass difference .

- Nomenclature Variability: Terms like "24-epitasterone" and "28-Nor Brassinolide" () highlight inconsistencies in brassinosteroid naming conventions, necessitating careful cross-referencing of CAS numbers .

Q & A

Q. How can researchers minimize bias in interpreting 24-epi-Castasterone-d3’s synergistic effects with other phytohormones?

- Methodological Answer : Use blinded data analysis and pre-register hypothesis-driven experiments. Apply partial least squares regression (PLSR) to disentangle synergistic interactions. Validate findings with independent datasets and mechanistic studies (e.g., knock-out mutants for auxin/jasmonate pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.